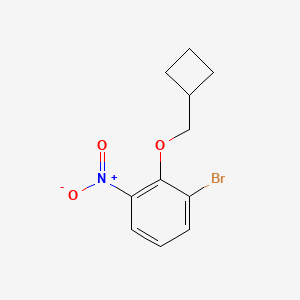

1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene

Description

1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 1, a nitro group at position 3, and a cyclobutylmethoxy group at position 2. The cyclobutylmethoxy substituent introduces steric bulk and moderate electron-donating effects due to the ether linkage. This compound is of interest in synthetic organic chemistry, particularly in nucleophilic aromatic substitution reactions and as a precursor for heterocyclic systems.

Properties

IUPAC Name |

1-bromo-2-(cyclobutylmethoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c12-9-5-2-6-10(13(14)15)11(9)16-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFQAZIUYSHZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 2-(cyclobutylmethoxy)-3-nitrobenzene. This can be achieved by treating the precursor compound with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutylmethoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium or potassium salts of the nucleophile in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

Reduction: 1-Amino-2-(cyclobutylmethoxy)-3-nitrobenzene.

Oxidation: Oxidized derivatives of the cyclobutylmethoxy group.

Scientific Research Applications

1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Research into its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclobutylmethoxy group can undergo various transformations, contributing to the compound’s versatility in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Cyclobutylmethoxy vs. Cyclopropylmethoxy

- Cyclobutylmethoxy provides a balance between steric bulk and stability, favoring controlled reactivity in substitution reactions.

Cyclobutylmethoxy vs. Phenoxy/Benzyloxy

- 1-Bromo-2-(2-bromophenoxy)-3-nitrobenzene (): The aromatic phenoxy group participates in resonance, enhancing electron-withdrawing effects at position 2. This contrasts with the alicyclic cyclobutylmethoxy, which has weaker electron-donating capacity . Melting Point (MP): Phenoxy derivatives (e.g., 3d in ) often exhibit higher MPs (e.g., white solid with MP >100°C) due to aromatic stacking, whereas cyclobutylmethoxy analogs may have lower MPs due to reduced crystallinity.

- However, it may also promote undesired side reactions (e.g., benzyl cleavage under acidic conditions) compared to cyclobutylmethoxy .

Bromine and Nitro Group Positioning

Ortho vs. Meta Substitution

Dibromo-Nitro Derivatives

Physical and Spectral Properties

Melting Points and Solubility

- Key Comparators: Compound Substituent Melting Point (°C) Molecular Weight 1-Bromo-2-(2-bromophenoxy)-3-nitrobenzene 2-bromophenoxy >100 (solid) 340.91 (Z)-1-[2-Bromo-2-(phenylsulfonyl)vinyl]-3-nitrobenzene phenylsulfonyl vinyl 125–127 340.25 2-(Benzyloxy)-1-bromo-3-nitrobenzene benzyloxy Not reported 308.13 1-(2-Bromoethyl)-3-nitrobenzene bromoethyl 30–34 230.06

Trends :

NMR and Spectroscopic Data

- 1-Bromo-2-(2-bromophenoxy)-3-nitrobenzene (): $ ^1H $-NMR (CDCl$_3 $): Aromatic protons show splitting patterns (δ 7.98–6.47 ppm) indicative of nitro and bromine deshielding effects .

- 1-(Bromomethyl)-3-methoxy-2-nitrobenzene (): Molecular formula C$8$H$8$BrNO$_3$ (MW 246.06) highlights the influence of methoxy vs. cyclobutylmethoxy on mass and fragmentation patterns in MS .

Biological Activity

1-Bromo-2-(cyclobutylmethoxy)-3-nitrobenzene is a compound of interest due to its unique structural features and potential biological activities. The presence of the nitro group, along with the bromine and cyclobutylmethoxy substituents, contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with various biomolecules, including proteins and nucleic acids, leading to inhibition of key enzymes or receptors involved in disease processes.

- Redox Reactions: The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which may induce oxidative stress in cells .

- Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways .

- Antimicrobial Activity: Nitro compounds have been shown to possess antimicrobial properties, likely due to their ability to disrupt cellular functions in bacteria .

Biological Activity Overview

The following table summarizes the reported biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- Antimicrobial Studies: A study evaluated the antimicrobial efficacy of nitro-substituted compounds, including derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus at concentrations as low as 20 μM, highlighting the potential for developing new antibiotics from nitro compounds .

- Anti-inflammatory Mechanisms: Research on nitro compounds has demonstrated their ability to modulate inflammatory responses by inhibiting key enzymes involved in prostaglandin synthesis. For instance, a derivative showed a 50% reduction in COX activity at a concentration of 10 μM .

- Cytotoxic Effects on Cancer Cells: A recent study explored the cytotoxic effects of various nitro compounds on cancer cell lines. The results indicated that compounds with similar structures induced apoptosis through ROS generation, suggesting a potential pathway for therapeutic application against tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.